Dihydromunduletone

Description

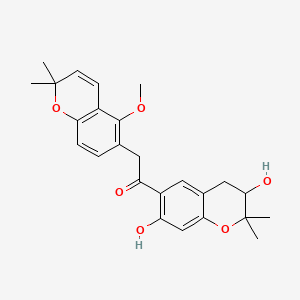

an adhesion G protein-coupled receptor antagonist; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-2-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-24(2)9-8-16-20(30-24)7-6-14(23(16)29-5)11-18(26)17-10-15-12-22(28)25(3,4)31-21(15)13-19(17)27/h6-10,13,22,27-28H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVZECFNOTWEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)CC(=O)C3=C(C=C4C(=C3)CC(C(O4)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346785 | |

| Record name | Dihydromunduletone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674786-20-0 | |

| Record name | Dihydromunduletone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydromunduletone: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromunduletone, a naturally occurring rotenoid, has garnered significant interest within the scientific community due to its selective antagonistic activity against specific adhesion G protein-coupled receptors (aGPCRs). This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Biosynthesis

This compound is a derivative of the natural product mundulone. The primary botanical source of these rotenoids is the genus Mundulea, with Mundulea sericea (also referred to as Tephrosia sericea) being a notable species. Rotenoids are a class of isoflavonoids biosynthetically derived from the shikimate pathway. While a definitive isolation of this compound from a plant source is not extensively documented, its close structural relationship with mundulone strongly suggests its presence in, or derivatization from, compounds extracted from Mundulea sericea. Plants of the genus Tephrosia are also rich sources of various rotenoids and flavonoids, making them potential sources for this compound or its precursors.

Isolation and Purification Protocols

While a specific protocol for the isolation of this compound has not been detailed in the reviewed literature, a general methodology can be inferred from established procedures for the extraction and purification of rotenoids and flavonoids from Mundulea and Tephrosia species. The following is a representative experimental protocol.

Experimental Protocol: General Isolation of Rotenoids from Mundulea sericea

1. Plant Material Collection and Preparation:

-

Collect fresh leaves, stem bark, or roots of Mundulea sericea.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks, or until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus.

-

A suitable solvent for extraction is methanol or a mixture of dichloromethane and methanol (1:1 v/v).

-

Continue the extraction for 24-48 hours, or until the solvent in the Soxhlet thimble runs clear.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel (100-200 mesh).

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane.

-

Load the adsorbed crude extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate or chloroform.

-

Collect fractions of the eluate and monitor the separation process using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3). Visualize the spots under UV light or by using a suitable staining reagent.

4. Purification by Preparative TLC or HPLC:

-

Combine fractions containing compounds with similar TLC profiles.

-

For further purification, subject these combined fractions to preparative thin-layer chromatography (pTLC) on silica gel plates.

-

Alternatively, high-performance liquid chromatography (HPLC) with a reverse-phase C18 column can be employed for final purification. A gradient of water and acetonitrile is a common mobile phase for separating flavonoids and rotenoids.

-

Collect the purified fractions corresponding to the desired compound.

5. Characterization:

-

Evaporate the solvent from the purified fractions to obtain the isolated compound.

-

Characterize the structure of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

| Parameter | Value |

| Yield | |

| Plant Source | Mundulea sericea (presumed) |

| Plant Part | e.g., Root Bark |

| Extraction Solvent | e.g., Methanol |

| Yield (%) | Data not available |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | Data not available |

| ¹³C NMR (CDCl₃, ppm) | Data not available |

| Mass Spectrum (m/z) | Data not available |

Biological Activity and Signaling Pathway

This compound has been identified as a selective antagonist of the adhesion G protein-coupled receptors (aGPCRs) GPR56 (ADGRG1) and GPR114 (ADGRG5).[1][2] These receptors are involved in various physiological processes, including cell adhesion, migration, and signaling.

The canonical activation of these aGPCRs involves the binding of an extracellular ligand, which leads to a conformational change and the subsequent activation of intracellular G proteins. This compound acts by inhibiting the agonist-stimulated activity of GPR56 and GPR114, thereby blocking the downstream signaling cascade. It does not, however, affect the basal activity of the receptor, suggesting it acts as a neutral antagonist.

Caption: Antagonistic action of this compound on the GPR56/GPR114 signaling pathway.

Experimental Workflow

The process of identifying and characterizing a natural product like this compound follows a systematic workflow, from plant collection to biological evaluation.

Caption: General experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a promising natural product with selective pharmacological activity. While its direct isolation from a natural source requires further detailed investigation, the established methodologies for related compounds provide a solid foundation for future research. The elucidation of its biological mechanism as an aGPCR antagonist opens new avenues for the development of novel therapeutics targeting these receptors. This guide serves as a foundational document to aid researchers in the exploration and utilization of this compound and other related natural products.

References

Dihydromunduletone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromunduletone, a rotenoid derivative isolated from plants of the Mundulea genus, has emerged as a significant chemical probe in the study of adhesion G protein-coupled receptors (aGPCRs). This technical guide provides a comprehensive overview of this compound, including its CAS number, chemical properties, and biological activity. Detailed experimental protocols for assays crucial to its characterization are presented, alongside diagrams of its signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and applications in research and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 674786-20-0 | |

| Molecular Formula | C25H28O6 | |

| Molecular Weight | 424.49 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) |

Table 1: Chemical and Physical Properties of this compound

Biological Activity and Mechanism of Action

This compound is a selective and potent antagonist of a specific subgroup of adhesion G protein-coupled receptors (aGPCRs), namely GPR56 (also known as ADGRG1) and GPR114 (ADGRG5). It exhibits an IC50 of approximately 20.9 μM for GPR56. Its selectivity is noteworthy, as it does not inhibit other aGPCRs like GPR110 or class A GPCRs.

The mechanism of action of this compound involves the inhibition of the receptor's activation by its tethered agonist. aGPCRs are characterized by a large extracellular domain that, upon cleavage, reveals a short peptide sequence known as the "tethered agonist." This tethered agonist can then activate the seven-transmembrane domain of the receptor, initiating downstream signaling. This compound acts by antagonizing this activation, thereby blocking the signaling cascade.

The signaling pathway of GPR56, which is inhibited by this compound, primarily involves the coupling to the G protein Gα13. Activation of Gα13 leads to the stimulation of RhoA-mediated signaling pathways, which in turn activate the Serum Response Element (SRE) and Serum Response Factor (SRF), leading to changes in gene expression that are involved in cellular processes like cell adhesion, migration, and proliferation.

Natural Occurrence and Extraction

This compound is a natural product found in plants of the Mundulea genus, particularly Mundulea sericea. The extraction process typically involves the collection of plant material, such as leaves and stem bark, which are then dried and powdered. The powdered material is then subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and chloroform. The resulting crude extracts are then purified using chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC), to isolate this compound and other related compounds.

Experimental Protocols

The characterization of this compound as an aGPCR antagonist has been established through several key in vitro assays. The following sections provide detailed methodologies for these experiments.

[35S]GTPγS Binding Assay

This assay is a functional assessment of G protein activation by GPCRs. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Objective: To determine the effect of this compound on GPR56-mediated G protein activation.

Materials:

-

Cell membranes expressing GPR56

-

Purified Gα13 and Gβγ subunits

-

[35S]GTPγS

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1 µM GDP

-

Scintillation cocktail

-

Glass fiber filter mats

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing cell membranes expressing GPR56, purified Gα13 and Gβγ subunits in the assay buffer.

-

Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixture for 15 minutes at 30°C to allow the compound to bind to the receptor.

-

Initiate the reaction by adding [35S]GTPγS to a final concentration of 1 nM.

-

Incubate the reaction for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2).

-

Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the data by plotting the percentage of inhibition of [35S]GTPγS binding against the concentration of this compound to determine the IC50 value.

Serum Response Element (SRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Serum Response Element, a downstream target of the GPR56-Gα13-RhoA signaling pathway.

Objective: To assess the inhibitory effect of this compound on GPR56-mediated SRE activation in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmid for GPR56

-

SRE-luciferase reporter plasmid

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the GPR56 expression plasmid, the SRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

-

After 24 hours of transfection, seed the cells into a 96-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 6 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the SRE-luciferase activity (firefly) to the control luciferase activity (Renilla) to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition and calculate the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the biology of adhesion GPCRs, particularly GPR56 and GPR114. Its well-defined chemical properties, selective biological activity, and established experimental protocols for its characterization make it an ideal probe for researchers in academia and industry. This technical guide provides a solid foundation for scientists and drug development professionals to utilize this compound in their studies of aGPCR signaling and to explore its potential as a lead compound for the development of novel therapeutics targeting this important class of receptors.

References

- 1. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Assess Total G-Protein and Gα-Subtype-Specific Activation by G-Protein-Coupled Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dihydromunduletone mechanism of action on aGPCRs

An In-depth Technical Guide on the Core Mechanism of Action of Dihydromunduletone on Adhesion GPCRs

Executive Summary

This compound (DHM), a natural product derivative of the rotenoid family, has been identified as the first small-molecule antagonist with selectivity for a subset of adhesion G protein-coupled receptors (aGPCRs), a large and complex family of receptors implicated in numerous physiological and pathological processes. This document provides a comprehensive technical overview of the mechanism of action of DHM, focusing on its effects on the adhesion GPCRs GPR56 (ADGRG1) and GPR114 (ADGRG5). We detail the signaling pathways affected, present quantitative data on its inhibitory activity, provide detailed experimental protocols for key assays, and visualize the core mechanisms and workflows. This guide is intended to serve as a foundational resource for researchers exploring aGPCR pharmacology and developing novel therapeutics targeting this receptor class.

Introduction to this compound and Adhesion GPCRs

Adhesion GPCRs (aGPCRs) represent a large and structurally unique class of the GPCR superfamily, characterized by large N-terminal extracellular domains and a conserved GPCR Autoproteolysis-Inducing (GAIN) domain.[1] A key feature of aGPCR activation is the "tethered agonist" mechanism.[2][3] Following autoproteolytic cleavage at the GAIN domain, the receptor exists as two non-covalently bound protomers: the N-terminal fragment (NTF) and the C-terminal fragment (CTF), which contains the seven-transmembrane (7TM) domain.[1] Dissociation of the NTF, potentially triggered by mechanical forces or ligand binding, unmasks a cryptic peptide sequence at the N-terminus of the CTF. This "tethered agonist" then self-activates the receptor, initiating downstream G protein signaling.[2]

This compound (DHM) was discovered through a high-throughput screen designed to find inhibitors of GPR56-mediated signaling. It is a derivative of the natural product mundulone and represents a novel chemical probe for studying aGPCR biology and a potential starting point for therapeutic development.

Core Mechanism of Action

DHM functions as a selective neutral antagonist for a subset of aGPCRs.

-

Mode of Action : DHM inhibits the activation of GPR56 that is stimulated by either its endogenous tethered agonist or an exogenous synthetic peptide agonist (P7). Critically, DHM does not alter the basal, unstimulated activity of the receptor. This defines its action as that of a neutral antagonist, rather than an inverse agonist.

-

Proposed Mechanism : The data strongly suggest that DHM acts as an orthosteric antagonist, competing with the tethered agonist for its binding site within the 7TM domain of the receptor.

-

Selectivity : DHM demonstrates selectivity within the aGPCR family. It effectively inhibits GPR56 and GPR114, which share an identical amino acid sequence at the N-terminal tip of their tethered agonists. However, it does not inhibit the aGPCR GPR110 or representative class A GPCRs like the β2 adrenergic and M3 muscarinic acetylcholine receptors.

Signaling Pathways Modulated by this compound

DHM has been shown to block the distinct G protein signaling pathways initiated by GPR56 and GPR114.

-

GPR56 Signaling : GPR56 couples to the Gα13 subunit. Activation of Gα13 leads to the stimulation of the small GTPase RhoA . Activated RhoA, in turn, promotes gene transcription through the Serum Response Element (SRE) . DHM effectively blocks this entire cascade by preventing the initial GPR56-Gα13 coupling.

-

GPR114 Signaling : GPR114 couples to the Gαs subunit. Activation of Gαs typically leads to the production of cyclic AMP (cAMP). DHM was shown to dramatically inhibit GPR114-stimulated Gs activity in direct G protein activation assays.

Signaling Pathway Diagrams

Caption: GPR56-Gα13 signaling pathway and antagonism by DHM.

Caption: GPR114-Gαs signaling pathway and antagonism by DHM.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across multiple assays. The data below is summarized from Stoveken et al., 2016.

| Parameter | Receptor | Assay Type | Value/Effect |

| IC₅₀ | GPR56 | SRE-Luciferase | ~2 µM (Estimated from graph) |

| Inhibition | GPR56 | [³⁵S]GTPγS Binding | >75% inhibition of G13 activation rate at 50 µM DHM |

| Inhibition | GPR114 | [³⁵S]GTPγS Binding | Dramatic inhibition of Gs activation rate at 50 µM DHM |

| Inhibition | GPR56 | RhoA Activation | Blocked P7 peptide (10 µM) stimulated RhoA activation at 10 µM DHM |

| Selectivity | GPR110 | [³⁵S]GTPγS Binding | No significant inhibition of Gq activation at 50 µM DHM |

| Selectivity | β2-AR, M3-AChR | [³⁵S]GTPγS Binding | No significant inhibition of Gs/Gq activation at 50 µM DHM |

Detailed Experimental Protocols

The following protocols are adapted from the "Materials and Methods" section of Stoveken et al., 2016.

SRE-Luciferase Reporter Assay

This cell-based assay quantifies the activation of the Gα13-RhoA-SRE signaling pathway by measuring the expression of a luciferase reporter gene.

-

Cell Culture and Transfection :

-

Plate HEK293T cells at 2 x 10⁵ cells/well in 24-well dishes.

-

After 24 hours, transiently transfect cells using the Polyethylenimine (PEI) method with the following plasmids:

-

25 ng of GPR56 pcDNA3.1 plasmid

-

100 ng of SRE-luciferase reporter (pGL4.33)

-

1 ng of phRLuc (Renilla luciferase for normalization)

-

-

Balance total DNA to 450 ng/well with empty pcDNA3.1.

-

-

Compound Treatment and Stimulation :

-

18 hours post-transfection, serum-starve the cells for 10 hours.

-

During the serum-starvation phase, add varying concentrations of DHM (or vehicle) to the cell medium.

-

After 2 hours of DHM pre-incubation, stimulate the cells with a synthetic GPR56 agonist peptide (e.g., P7 peptide) for 4 hours.

-

-

Lysis and Luminescence Measurement :

-

Harvest cells, wash in Tyrode's solution.

-

Lyse cells using a firefly luciferase reagent.

-

Measure firefly luminescence.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency.

-

[³⁵S]GTPγS G Protein Binding Assay

This cell-free reconstitution assay directly measures the ability of a GPCR to catalyze GTP binding to a purified G protein.

-

Reagent Preparation :

-

Prepare membranes from insect cells expressing the recombinant aGPCR of interest (e.g., GPR56 7TM domain).

-

Purify recombinant Gα (e.g., Gα13 or Gαs) and Gβ₁γ₂ subunits.

-

-

Reconstitution and Incubation :

-

Reconstitute receptor membranes with purified Gα and Gβ₁γ₂ heterotrimers in assay buffer.

-

Pre-incubate the reconstituted system with DHM (e.g., 50 µM) or vehicle control for 30 minutes on ice.

-

-

Assay Initiation and Measurement :

-

Initiate the binding reaction by adding a solution containing 2 µM [³⁵S]GTPγS, 5 mM MgCl₂, and 25 mM NaCl.

-

Incubate at 30°C. Take triplicate samples at various time points (e.g., 1, 2, 3 minutes).

-

Stop the reaction by adding ice-cold termination buffer.

-

Rapidly filter the samples through nitrocellulose membranes to separate protein-bound from free [³⁵S]GTPγS.

-

Wash the filters with termination buffer.

-

-

Data Analysis :

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate the initial rates of [³⁵S]GTPγS binding and compare the rates between DHM-treated and vehicle-treated conditions.

-

RhoA Activation Assay

This assay measures the level of active, GTP-bound RhoA in cells, typically via a pull-down of the active form followed by western blotting.

-

Cell Culture and Transfection :

-

Plate HEK293T cells and transfect with GPR56 and HA-tagged RhoA plasmids.

-

After 24 hours, re-plate the cells and allow them to attach for 8 hours, then serum-starve overnight.

-

-

Cell Treatment :

-

Pre-treat serum-starved cells with 10 µM DHM or vehicle (DMSO) for 15 minutes.

-

Stimulate the cells with 10 µM P7 synthetic peptide agonist or vehicle for 5 minutes.

-

-

Lysis and Pull-Down :

-

Lyse the cells in a buffer containing Rhotekin-RBD agarose beads (which specifically bind to GTP-bound RhoA).

-

Incubate lysates to allow the beads to capture active RhoA.

-

Pellet the beads by centrifugation and wash to remove non-specifically bound proteins.

-

-

Western Blot Analysis :

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA or anti-RhoA antibody to detect the amount of pulled-down active RhoA.

-

Analyze a sample of the total cell lysate on the same blot to confirm equal total RhoA expression across conditions.

-

Experimental and Discovery Workflow Visualization

Caption: Workflow for the discovery and validation of DHM.

Conclusion and Future Directions

This compound is a pioneering small-molecule tool for the pharmacological interrogation of adhesion GPCRs. Its mechanism as a neutral antagonist that selectively targets the tethered agonist binding site on GPR56 and GPR114 provides a solid foundation for understanding aGPCR activation. The experimental protocols and data presented herein offer a guide for the continued investigation of this compound and the search for new aGPCR modulators. Future research may focus on improving the potency and selectivity of DHM-related scaffolds, elucidating the precise structural basis for its interaction with the receptor, and exploring its therapeutic potential in diseases where aGPCRs like GPR56 are dysregulated, such as in cancer progression.

References

Dihydromunduletone: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromunduletone (DHM), a derivative of the natural product mundulone, has emerged as a significant small-molecule inhibitor in the study of adhesion G protein-coupled receptors (aGPCRs).[1] These receptors play crucial roles in various physiological processes, including development and tissue maintenance, and their dysregulation is implicated in diseases such as cancer.[2][3] DHM is notable for its selective antagonist activity against specific aGPCRs, making it a valuable chemical probe for elucidating the complex signaling mechanisms of this receptor family and a potential starting point for the development of novel therapeutics.[1][2] This guide provides an in-depth analysis of the biological activity of this compound, detailing its mechanism of action, quantitative bioactivity, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

Mechanism of Action: A Selective Antagonist of Adhesion GPCRs

This compound functions as a selective, potent antagonist of the adhesion G protein-coupled receptors GPR56 (also known as ADGRG1) and GPR114 (ADGRG5). Its mechanism is intricately linked to the unique activation process of aGPCRs.

Adhesion GPCRs are characterized by a large extracellular domain that undergoes autoproteolysis within a conserved GPCR Autoproteolysis-Inducing (GAIN) domain. This cleavage results in two non-covalently bound fragments: an N-terminal fragment (NTF) and a C-terminal fragment (CTF) that contains the seven-transmembrane (7TM) domain. The receptor is maintained in a low-activity state when the NTF and CTF are associated. Activation occurs upon dissociation of the NTF, which unmasks a "tethered agonist" peptide at the N-terminus of the CTF. This tethered agonist then intramolecularly binds to and activates the 7TM domain, initiating downstream signaling.

This compound exerts its inhibitory effect by acting as a neutral antagonist. It has been shown to inhibit GPR56 activity that is stimulated by either its endogenous tethered agonist or a synthetic peptide agonist. Crucially, DHM does not inhibit the basal, unstimulated activity of the receptor. This mode of action strongly suggests that this compound competes with the tethered agonist for its binding site on the receptor, thereby preventing activation.

The selectivity of DHM is a key feature. While it effectively inhibits GPR56 and GPR114, which possess similar tethered agonists, it does not affect other aGPCRs like GPR110 (ADGRF1) or class A GPCRs such as the M3 muscarinic acetylcholine and β2 adrenergic receptors.

Quantitative Bioactivity Data

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available.

| Target | Assay Type | Parameter | Value | Reference |

| GPR56 | SRE-Luciferase Reporter Assay | IC50 | 20.9 µM | |

| GPR56 7TM | G13 GTPγS Binding Assay | % Inhibition | >75% at 50 µM | |

| GPR114 7TM | Gs GTPγS Binding Assay | % Inhibition | Dramatic inhibition at 50 µM | |

| GPR110 7TM | Gq GTPγS Binding Assay | % Inhibition | No inhibition at 50 µM |

Modulated Signaling Pathways

GPR56, a primary target of this compound, predominantly signals through the Gα12/13 family of G proteins, leading to the activation of the RhoA GTPase pathway. This pathway is critical for regulating cellular processes such as cell migration and cytoskeletal dynamics. The activation cascade begins with the GPR56-mediated exchange of GDP for GTP on the Gα13 subunit, leading to the activation of RhoGEFs (guanine nucleotide exchange factors), which in turn activate RhoA. This compound, by antagonizing GPR56, effectively blocks this entire downstream signaling cascade.

Experimental Protocols

The biological activity of this compound was elucidated through a series of robust experimental methodologies.

High-Throughput Screening (HTS) and Counterscreening

This compound was initially identified from a library of approximately 2000 known drugs and natural products using a cell-based high-throughput screen. The screen was designed to find inhibitors of GPR56-dependent activation of a Serum Response Element (SRE)-luciferase reporter. To ensure that the identified compounds acted at the receptor level and not downstream in the signaling pathway, a counterscreen was employed. This counterscreen tested the compounds for inhibition of SRE-luciferase activity induced by a constitutively active form of Gα13 (Gα13-Q226L). Compounds that inhibited GPR56 activity but not the constitutively active Gα13 were selected for further validation.

Cell-Free aGPCR/G-protein Reconstitution Assay

To confirm the direct action of this compound on the receptor-G protein interface, a cell-free reconstitution assay was performed. This involved purifying the 7TM domain of the aGPCR and the heterotrimeric G protein (e.g., G13). The components were reconstituted into lipid vesicles. The assay measures the rate of [³⁵S]GTPγS binding to the Gα subunit upon receptor activation. The effect of DHM on this rate was then quantified to determine its inhibitory activity.

Cell-Based RhoA GTPase Effector Enzyme Assay

To validate the inhibitory effect of this compound on the downstream signaling of GPR56 in a cellular context, a RhoA GTPase effector enzyme assay was utilized. This assay measures the level of active, GTP-bound RhoA in cells. Cells expressing GPR56 are treated with this compound, and the amount of active RhoA is then quantified, typically through a pulldown assay using a RhoA effector protein (like Rhotekin) that specifically binds to the GTP-bound form, followed by immunoblotting.

References

Dihydromunduletone: A Selective Antagonist of GPR56 and GPR114 Adhesion GPCRs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydromunduletone (DHM), a naturally occurring rotenoid derivative, has emerged as a valuable pharmacological tool for studying the function of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 (also known as ADGRG1) and GPR114 (ADGRG5).[1][2] This technical guide provides a comprehensive overview of DHM's antagonistic properties, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing DHM as a selective antagonist for GPR56 and GPR114.

DHM has been identified as a neutral antagonist, acting by competing with the tethered peptide agonist of GPR56 and GPR114.[1] This mode of action prevents receptor activation without affecting its basal activity.[1] Notably, DHM exhibits selectivity for GPR56 and GPR114 over other GPCRs, including the related aGPCR GPR110, as well as the M3 muscarinic acetylcholine and β2 adrenergic receptors.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory potency of this compound against GPR56 and its effect on G protein activation.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | GPR56 | 20.9 μM | Not Specified |

| Condition | Receptor | G Protein | Effect of 50 μM DHM | Assay Type | Reference |

| Tethered Agonist-Stimulated | GPR56 | G13 | >75% reduction in activation rate (from 0.18 to 0.04 min-1) | [35S]GTPγS Binding Assay | |

| Tethered Agonist-Stimulated | GPR114 | Gs | Dramatic inhibition of Gs activity | [35S]GTPγS Binding Assay | |

| Tethered Agonist-Stimulated | GPR110 | Gq | No inhibition of Gq activation | [35S]GTPγS Binding Assay |

Experimental Protocols

A variety of in vitro assays have been employed to characterize this compound as a selective GPR56/GPR114 antagonist. The key experimental protocols are detailed below.

Serum Response Element (SRE)-Luciferase Reporter Assay

This cell-based high-throughput screening assay was instrumental in the initial identification of DHM as a GPR56 inhibitor.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

-

Principle: GPR56 activation, particularly through its coupling to Gα12/13, leads to the activation of the RhoA signaling pathway, which in turn stimulates gene transcription via the Serum Response Element (SRE). A luciferase reporter gene under the control of an SRE promoter is used to quantify receptor activation.

-

Methodology:

-

HEK293T cells are co-transfected with a plasmid encoding the GPR56 receptor (or a constitutively active mutant for counter-screening) and an SRE-luciferase reporter construct.

-

A library of compounds, including DHM, is screened for its ability to inhibit GPR56-dependent SRE-luciferase activity.

-

To ensure selectivity, compounds are also tested against cells expressing a constitutively active Gα13 mutant to eliminate non-specific inhibitors of the downstream signaling pathway.

-

For antagonist characterization, cells expressing GPR56 are incubated with varying concentrations of DHM before stimulation with a synthetic peptide agonist (e.g., P7 peptide).

-

Luciferase activity is measured using a luminometer, and the concentration-dependent inhibition by DHM is determined.

-

[35S]GTPγS Binding Assay

This cell-free biochemical assay directly measures the activation of G proteins by the receptor in response to agonists and the inhibition of this activation by antagonists.

-

Principle: Activated GPCRs catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation by measuring the incorporation of radioactivity.

-

Methodology:

-

Membranes from cells overexpressing the 7-transmembrane (7TM) domain of the target aGPCR (GPR56, GPR114, or GPR110) are prepared.

-

These membranes are reconstituted with purified, recombinant G protein heterotrimers (e.g., Gα13/Gβγ for GPR56, Gαs/Gβγ for GPR114, Gαq/Gβγ for GPR110).

-

The reconstituted system is incubated with DHM at various concentrations.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The amount of [35S]GTPγS bound to the Gα subunit is measured over time to determine the rate of G protein activation.

-

The inhibitory effect of DHM is quantified by comparing the rates of G protein activation in the presence and absence of the compound.

-

RhoA GTPase Effector Enzyme Assay

This assay specifically confirms the inhibition of the GPR56-mediated RhoA signaling pathway.

-

Principle: GPR56 couples to Gα12/13, leading to the activation of the small GTPase RhoA. Activated, GTP-bound RhoA can be specifically pulled down using a protein domain that binds only to the active conformation (e.g., the Rho-binding domain of rhotekin).

-

Methodology:

-

HEK293T cells are transfected with a plasmid encoding GPR56.

-

The cells are treated with DHM prior to stimulation with a GPR56 agonist.

-

Cell lysates are prepared and incubated with a GST-fusion protein containing the Rho-binding domain of rhotekin immobilized on glutathione-agarose beads.

-

The beads are washed, and the amount of pulled-down, active RhoA is quantified by Western blotting using a RhoA-specific antibody.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: GPR56 Signaling Pathway and DHM Inhibition.

Caption: GPR114 Signaling Pathway and DHM Inhibition.

Caption: SRE-Luciferase Assay Experimental Workflow.

Caption: [35S]GTPγS Binding Assay Experimental Workflow.

Conclusion

This compound is a well-characterized, selective antagonist of GPR56 and GPR114. Its mode of action as a neutral antagonist that competes with the tethered agonist makes it a valuable tool for dissecting the physiological and pathological roles of these adhesion GPCRs. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of DHM and for the discovery of novel modulators of GPR56 and GPR114. This information is critical for advancing our understanding of aGPCR biology and for the development of potential therapeutics targeting this important class of receptors.

References

role of Dihydromunduletone in studying tethered agonist peptides

An In-depth Technical Guide

Topic: The Role of Dihydromunduletone in Studying Tethered Agonist Peptides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adhesion G protein-coupled receptors (aGPCRs) represent a large and complex class of signaling molecules involved in diverse physiological processes, from tissue development to immune function.[1][2] A hallmark of many aGPCRs is their unique activation mechanism, which involves an intramolecular tethered agonist peptide, often called the "Stachel sequence".[3][4] This peptide is unmasked following receptor self-cleavage and dissociation of its N-terminal fragment, leading to G protein activation.[5] Studying this intricate activation process requires precise molecular tools. This compound (DHM), a natural product derivative, has emerged as a critical chemical probe for this purpose. It functions as a selective antagonist for a subset of aGPCRs, specifically targeting the interaction between the tethered agonist and the receptor's transmembrane domain. This guide provides a comprehensive overview of DHM, its mechanism of action, and its application in the study of tethered agonist peptides, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Tethered Agonist Activation Mechanism of aGPCRs

The activation of many aGPCRs is a multi-step process initiated by an autoproteolytic cleavage event within a conserved GPCR Autoproteolysis-INducing (GAIN) domain. This cleavage generates two fragments that remain non-covalently associated at the cell surface: the large extracellular N-terminal fragment (NTF) and the C-terminal fragment (CTF), which contains the seven-transmembrane (7TM) domain.

In the inactive state, the NTF occludes the tethered agonist sequence located at the N-terminus of the CTF. Upon interaction with extracellular ligands or mechanical stimuli, the NTF dissociates, exposing the tethered agonist. This newly liberated peptide then binds intramolecularly to the 7TM domain, inducing a conformational change that triggers downstream G protein signaling.

This compound (DHM): A Selective aGPCR Antagonist

This compound is a rotenoid derivative identified from a screen of known drugs and natural products for inhibitors of GPR56-dependent signaling. It serves as a valuable tool for dissecting aGPCR signaling due to its selectivity and specific mode of action.

Properties and Selectivity

DHM selectively inhibits a subset of aGPCRs. It has been validated as an antagonist for GPR56 (ADGRG1) and GPR114 (ADGRG5), which possess similar tethered agonist sequences. Conversely, it does not affect the activity of other receptors, including the aGPCR GPR110 (ADGRF1) or classic Class A GPCRs like the M3 muscarinic acetylcholine and β2 adrenergic receptors, demonstrating its specificity.

| Property | Description | Reference |

| Chemical Class | Rotenoid derivative | |

| Primary Targets | GPR56 (ADGRG1), GPR114 (ADGRG5) | |

| Non-Targets | GPR110 (ADGRF1), M3 Muscarinic, β2 Adrenergic | |

| Mode of Action | Neutral Antagonist |

Table 1. Key Properties of this compound (DHM).

Mechanism of Action

Experimental evidence strongly indicates that DHM functions as a neutral antagonist that interferes with the binding of the agonist peptide. Crucially, DHM inhibits aGPCR activity stimulated by either the endogenous tethered agonist or an exogenously applied synthetic agonist peptide. However, it does not inhibit the basal, agonist-independent activity of the receptor. This mode of action suggests that DHM competes with the peptide agonist for its binding site on the 7TM domain, preventing receptor activation.

Quantitative Analysis of DHM-Mediated Inhibition

The inhibitory effect of DHM has been quantified using various cell-based and cell-free assays. These experiments confirm its potency and provide a quantitative basis for its use in research.

| Assay Type | Receptor | Parameter | Value | Reference |

| SRE-Luciferase Reporter | GPR56 | IC₅₀ | 20.9 μM | |

| [³⁵S]GTPγS Binding | GPR56-G13 | Rate Reduction | >75% at 50 μM DHM | |

| [³⁵S]GTPγS Binding | GPR114-Gs | Rate Reduction | Dramatic inhibition at 50 μM DHM |

Table 2. Quantitative Data on the Inhibitory Activity of this compound.

Experimental Protocols

The study of tethered agonists and their antagonists like DHM relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: SRE-Luciferase Reporter Assay

This cell-based assay measures Gα12/13-mediated signaling by quantifying the activity of a serum response element (SRE)-driven luciferase reporter gene.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into 48-well plates at an appropriate density.

-

Transfect cells using a suitable reagent (e.g., Lipofectamine 2000) with plasmids encoding the aGPCR of interest (e.g., GPR56 CTF), the SRE-luciferase reporter, and a control reporter (e.g., Renilla luciferase).

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with serum-free DMEM.

-

Add this compound at various concentrations (for IC₅₀ determination) or a fixed concentration to the appropriate wells. Incubate for 30-60 minutes.

-

For stimulated assays, add a synthetic agonist peptide (e.g., GPR56-P7 peptide) to the wells and incubate for an additional 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the SRE-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Plot the normalized luciferase activity against the DHM concentration and fit the data to a dose-response curve to calculate the IC₅₀.

-

Protocol 2: [³⁵S]GTPγS Binding Reconstitution Assay

This cell-free assay directly measures the activation of a purified G protein by a reconstituted aGPCR in response to an agonist.

-

Reagent Preparation:

-

Prepare membranes from Sf9 insect cells or HEK293T cells expressing the aGPCR 7TM domain.

-

Purify heterotrimeric G proteins (e.g., Gα13β1γ2) from a suitable expression system.

-

Prepare assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, 10 µM GDP).

-

-

Reconstitution and Treatment:

-

In a 96-well plate, combine the receptor-containing membranes and purified G proteins.

-

Add DHM or vehicle control (DMSO) to the wells.

-

Add a synthetic agonist peptide if measuring stimulated activity.

-

-

Initiation of Reaction:

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~50-100 nM).

-

Incubate the plate at 30°C with gentle shaking.

-

-

Termination and Measurement:

-

At various time points, terminate the reaction by rapidly filtering the mixture through a glass fiber filtermat using a cell harvester. This separates the G protein-bound [³⁵S]GTPγS from the free nucleotide.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of [³⁵S]GTPγS binding (cpm/min) for each condition.

-

Compare the rates in the presence and absence of DHM to determine the percent inhibition.

-

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

Synthetic peptides corresponding to the tethered agonist sequence are essential for in vitro assays. They are typically produced via SPPS using Fmoc chemistry.

-

Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin) in a reaction vessel.

-

Deprotection: Remove the Fmoc protecting group from the resin's amino group using a piperidine solution.

-

Amino Acid Coupling: Add the first Fmoc-protected amino acid along with a coupling reagent (e.g., HBTU/HOBt) to couple it to the resin.

-

Capping (Optional): Acetylate any unreacted amino groups to prevent the formation of deletion sequences.

-

Iterative Cycling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the sequence is complete, use a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (HPLC) and verify its identity and purity by mass spectrometry.

Applications in Research and Drug Development

DHM's role as a selective antagonist makes it an invaluable tool for:

-

Probing aGPCR Biology: Researchers can use DHM to selectively block GPR56 and GPR114 signaling to elucidate their roles in cellular processes like cell adhesion, migration, and tissue development.

-

Validating the Tethered Agonist Model: The ability of DHM to block both tethered and synthetic peptide-mediated activation provides strong pharmacological evidence for the tethered agonist mechanism.

-

Therapeutic Development: As the first small-molecule antagonist for this class of receptors, DHM serves as a crucial lead compound and a chemical scaffold for the development of more potent and selective aGPCR-targeting therapeutics for diseases such as cancer, where aGPCRs are frequently mutated.

Conclusion

This compound is a pioneering chemical probe that has significantly advanced our understanding of adhesion GPCRs. By selectively antagonizing the receptor's interaction with its tethered agonist, DHM allows for precise dissection of this unique signaling mechanism. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers to effectively utilize DHM in their studies, paving the way for new insights into aGPCR physiology and the development of novel therapeutics targeting this important receptor class.

References

- 1. This compound Is a Small-Molecule Selective Adhesion G Protein–Coupled Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Small-Molecule Selective Adhesion G Protein-Coupled Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tethered Agonism: A Common Activation Mechanism of Adhesion GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Tethered Agonist within the Ectodomain Activates the Adhesion G Protein-coupled Receptors GPR126 and GPR133 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tethered peptide activation mechanism of adhesion GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

Dihydromunduletone: A Technical Guide to its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromunduletone is a naturally occurring rotenoid derivative that has been identified as a selective antagonist of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 (also known as ADGRG1) and GPR114 (ADGRG5). This technical guide provides a comprehensive overview of its molecular formula, structure, and its inhibitory effects on aGPCR signaling. Detailed experimental protocols for key assays used to characterize its biological activity are provided, along with a summary of its quantitative data and a visualization of its mechanism of action within the GPR56 signaling pathway.

Molecular Formula and Structure

This compound is a complex organic molecule with the following properties:

-

Molecular Formula: C₂₅H₂₈O₆[1]

-

Molecular Weight: 424.5 g/mol [1]

-

IUPAC Name: 1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-2-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone[1]

-

CAS Number: 674786-20-0[1]

Structure:

The chemical structure of this compound consists of a chromenone core with two dimethylchromene rings.

Figure 1. 2D chemical structure of this compound. Source: PubChem CID 3492326.

Quantitative Data

The inhibitory activity of this compound against its target receptors has been quantified in several key experiments. The data is summarized in the table below for easy comparison.

| Parameter | Value | Target/Assay | Reference |

| IC₅₀ | 20.9 μM | GPR56 | [2] |

| Inhibition of GPR56-stimulated G13 GTPγS binding | >75% at 50 μM | Cell-free reconstitution assay | |

| Inhibition of GPR114 7TM-stimulated Gs activity | Dramatic inhibition at 50 μM | Cell-free reconstitution assay |

Experimental Protocols

The identification and characterization of this compound as an aGPCR antagonist involved several key experimental methodologies.

High-Throughput Screening (HTS) using Serum Response Element (SRE)-Luciferase Assay

A high-throughput screening campaign was conducted to identify small-molecule inhibitors of GPR56. This assay leverages the fact that GPR56 couples to Gα₁₃, which in turn activates the RhoA signaling pathway, leading to the activation of the Serum Response Element (SRE) promoter and subsequent expression of a luciferase reporter gene.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with a plasmid encoding the constitutively active GPR56 7-transmembrane (7TM) domain and a reporter plasmid containing the firefly luciferase gene under the control of the SRE promoter. A counterscreen is performed in parallel using cells transfected with a constitutively active Gα₁₃ mutant to eliminate non-specific inhibitors of the downstream signaling pathway.

-

Compound Screening: A library of known drugs and natural products is screened by adding the compounds to the transfected cells in a 384-well plate format.

-

Luciferase Assay: After an incubation period, a luciferase substrate is added to the wells. The resulting luminescence, which is proportional to SRE activation, is measured using a luminometer.

-

Data Analysis: Compounds that selectively inhibit the GPR56-dependent luciferase activity without affecting the constitutively active Gα₁₃-dependent activity are identified as potential GPR56 inhibitors.

Cell-Free aGPCR/Heterotrimeric G protein GTPγS Binding Reconstitution Assay

This assay directly measures the ability of this compound to inhibit G protein activation by its target aGPCRs in a cell-free system. The assay relies on the principle that agonist-bound GPCRs catalyze the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.

Methodology:

-

Membrane Preparation: Membranes containing the 7TM domain of the aGPCR of interest (e.g., GPR56 or GPR114) are prepared from insect cells.

-

Reconstitution: The receptor-containing membranes are reconstituted with purified heterotrimeric G proteins (e.g., G₁₃ for GPR56 or Gs for GPR114).

-

Inhibition Assay: this compound at various concentrations is pre-incubated with the reconstituted receptor-G protein mixture.

-

Activation and Measurement: The reaction is initiated by the addition of [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the Gα subunit over time is measured by scintillation counting after separating the protein-bound radioligand from the free radioligand.

-

Data Analysis: The rate of [³⁵S]GTPγS binding is determined, and the inhibitory effect of this compound is calculated by comparing the rates in the presence and absence of the compound.

RhoA Activation Assay

To confirm the inhibitory effect of this compound on GPR56 signaling in a cellular context, a RhoA activation assay is performed. This assay measures the levels of active, GTP-bound RhoA.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding HA-tagged RhoA and a mutant form of the GPR56 7TM domain.

-

Compound Treatment and Stimulation: The transfected cells are treated with either this compound or a vehicle control. Subsequently, the cells are stimulated with a synthetic peptide agonist of GPR56 to induce RhoA activation.

-

Cell Lysis and Pulldown: The cells are lysed, and the active GTP-bound RhoA is selectively pulled down from the cell lysates using a protein that specifically binds to the active conformation of RhoA (e.g., the Rho-binding domain of rhotekin).

-

Western Blotting: The amount of pulled-down active RhoA is quantified by Western blotting using an anti-HA antibody. The total amount of RhoA in the cell lysates is also determined as a loading control.

-

Data Analysis: The ratio of active RhoA to total RhoA is calculated to determine the effect of this compound on agonist-stimulated RhoA activation.

Signaling Pathway and Mechanism of Action

GPR56, upon activation, couples to the heterotrimeric G protein Gα₁₂/₁₃. This leads to the activation of the small GTPase RhoA, which in turn modulates various downstream cellular processes, including cell adhesion, migration, and gene transcription. GPR114 has been shown to couple to Gαs, leading to the production of cyclic AMP.

This compound acts as an antagonist at these receptors. It inhibits both the tethered peptide agonist-stimulated and synthetic peptide agonist-stimulated activity of GPR56 but does not affect its basal activity. This suggests that this compound functions as a neutral antagonist, blocking the receptor's activation by its agonist.

This compound's inhibitory action on aGPCR signaling.

Conclusion

This compound represents a valuable chemical probe for studying the biology of adhesion G protein-coupled receptors GPR56 and GPR114. Its selective antagonist activity makes it a potential starting point for the development of novel therapeutics targeting diseases where these receptors are implicated, such as cancer. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacological properties and therapeutic potential of this compound and related compounds.

References

Delving into Dihydromunduletone: A Technical Guide to its Pharmacology as a Selective Adhesion GPCR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromunduletone (DHM), a naturally occurring rotenoid, has emerged as a significant pharmacological tool for studying the function of adhesion G protein-coupled receptors (aGPCRs). This technical guide provides a comprehensive overview of the pharmacology of DHM, with a primary focus on its selective antagonist activity against GPR56 (ADGRG1) and GPR114 (ADGRG5). We present a detailed summary of its mechanism of action, quantitative pharmacological data, and explicit experimental protocols for key assays used in its characterization. Furthermore, this guide includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of DHM's biological effects and its potential as a lead compound in drug discovery.

Introduction

Adhesion G protein-coupled receptors (aGPCRs) represent a large and structurally diverse subfamily of GPCRs characterized by their extensive extracellular domains and a conserved GPCR Autoproteolysis-Inducing (GAIN) domain. These receptors are crucial for a wide array of physiological processes, including cell adhesion, migration, and tissue development. Dysregulation of aGPCR signaling has been implicated in various pathologies, including cancer and developmental disorders[1]. This compound (DHM) has been identified as a selective small-molecule antagonist of a subset of aGPCRs, making it an invaluable probe for elucidating the physiological and pathological roles of these receptors[1][2][3][4].

Pharmacological Profile of this compound

Mechanism of Action

This compound acts as a selective antagonist of the adhesion GPCRs GPR56 and GPR114. Its primary mechanism involves the inhibition of the receptor's tethered agonist. Unlike conventional GPCRs, many aGPCRs are activated by a tethered peptide agonist located at the N-terminus of the seven-transmembrane domain, which is unmasked following proteolytic cleavage of the extracellular domain. DHM functions by antagonizing the action of this tethered agonist, thereby preventing downstream signaling. Notably, DHM does not affect the basal activity of the receptor, indicating it is not an inverse agonist.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Receptor | Value | Assay System | Reference |

| IC50 | GPR56 | ~21 µM | Cell-free [35S]GTPγS binding assay | |

| Inhibition | GPR56 | >75% reduction in Gα13 activation rate (at 50 µM) | Cell-free [35S]GTPγS binding assay | |

| Inhibition | GPR114 | Dramatic inhibition of Gs activity (at 50 µM) | Cell-free [35S]GTPγS binding assay |

Key Experimental Protocols

The characterization of this compound's pharmacology has relied on several key in vitro assays. Detailed protocols for these experiments are provided below to enable replication and further investigation.

Serum Response Element (SRE)-Luciferase Reporter Assay

This cell-based assay is used to measure the activation of the Gα12/13-RhoA signaling pathway, which is downstream of GPR56.

Objective: To quantify the inhibitory effect of DHM on GPR56-mediated SRE activation.

Materials:

-

HEK293T cells

-

GPR56 expression vector (e.g., pcDNA3.1-GPR56)

-

SRE-luciferase reporter vector (e.g., pGL4.33[luc2P/SRE/Hygro])

-

Renilla luciferase control vector (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (DHM)

-

P7 peptide agonist (for GPR56)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 96-well plates at a density of 2 x 104 cells per well.

-

After 24 hours, co-transfect cells with the GPR56 expression vector, SRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with serum-free DMEM.

-

Pre-incubate the cells with varying concentrations of DHM or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a known GPR56 agonist (e.g., P7 peptide) at its EC50 concentration.

-

-

Luciferase Assay:

-

After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the percentage of inhibition by DHM compared to the agonist-only control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

RhoA GTPase Activation Assay (Rhotekin Pull-Down)

This biochemical assay directly measures the activation of RhoA, a key downstream effector of GPR56.

Objective: To determine the effect of DHM on GPR56-induced RhoA activation.

Materials:

-

HEK293T cells expressing GPR56

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM MgCl2, protease inhibitors)

-

Rhotekin-RBD agarose beads

-

Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100, 1 mM MgCl2)

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

Protocol:

-

Cell Lysis:

-

Culture and treat HEK293T-GPR56 cells with DHM and/or agonist as described for the SRE-luciferase assay.

-

Lyse the cells on ice with cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-Down of Active RhoA:

-

Incubate a portion of the cell lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of RhoA.

-

-

Washing:

-

Wash the beads three times with cold wash buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA pulled down.

-

Analyze the total cell lysate to determine the total RhoA expression as a loading control.

-

Cell-Free [35S]GTPγS Binding Assay

This biochemical assay directly measures the activation of G proteins by the receptor in a reconstituted system.

Objective: To determine the effect of DHM on GPR56- or GPR114-mediated G protein activation.

Materials:

-

Purified GPR56 or GPR114 receptor (e.g., from Sf9 insect cell expression)

-

Purified G protein heterotrimers (e.g., Gα13βγ or Gαsβγ)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP)

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

This compound (DHM)

-

Scintillation counter

Protocol:

-

Reconstitution:

-

Reconstitute the purified receptor and G protein heterotrimers in liposomes or detergent micelles.

-

-

Assay Setup:

-

In a 96-well plate, combine the reconstituted receptor/G protein with assay buffer containing varying concentrations of DHM or vehicle.

-

-

Initiation of Reaction:

-

Initiate the G protein activation by adding [35S]GTPγS.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the G protein-bound [35S]GTPγS.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of [35S]GTPγS and determine the percentage of inhibition by DHM.

-

Signaling Pathways

This compound's antagonist activity on GPR56 and GPR114 interrupts their respective downstream signaling cascades.

GPR56 Signaling Pathway

GPR56 primarily couples to Gα12/13 G proteins, leading to the activation of RhoA and subsequent downstream effects on the actin cytoskeleton, cell adhesion, and gene transcription via the serum response element (SRE).

GPR114 Signaling Pathway

GPR114 couples to the Gαs G protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).

Potential Therapeutic Implications

While direct studies on the anti-cancer or anti-inflammatory properties of this compound are limited, the known roles of its targets, GPR56 and GPR114, in these disease areas suggest potential therapeutic avenues.

-

Oncology: GPR56 has been shown to be overexpressed in several cancers and plays a role in tumor progression, including cell growth, migration, and invasion. Therefore, a GPR56 antagonist like DHM could have anti-cancer potential by inhibiting these processes.

-

Inflammation: GPR114 is expressed in immune cells such as eosinophils, and its activation leads to cAMP production, a key second messenger in inflammatory responses. Modulating GPR114 activity with DHM could therefore represent a novel anti-inflammatory strategy.

Further research is warranted to explore the therapeutic efficacy of this compound and its derivatives in relevant preclinical models of cancer and inflammatory diseases.

Conclusion

This compound is a valuable pharmacological tool for the study of adhesion GPCRs, specifically GPR56 and GPR114. Its selective antagonist activity, mediated through the inhibition of the tethered agonist, provides a means to dissect the complex signaling pathways regulated by these receptors. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support further research into the pharmacology of DHM and the broader field of aGPCR biology, ultimately paving the way for the development of novel therapeutics targeting this important receptor class.

References

- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Dihydromunduletone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols for characterizing the biological activity of Dihydromunduletone (DHM), a rotenoid derivative. The primary focus of this document is on DHM's well-documented role as a selective antagonist of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 (ADGRG1) and GPR114 (ADGRG5).[1][2][3][4] Additionally, this document includes generalized protocols for assessing potential anti-inflammatory and antiviral activities, common for this class of natural products.

This compound as a Selective aGPCR Antagonist

This compound has been identified as a selective antagonist for a subset of adhesion GPCRs.[1] It has been shown to inhibit the signaling of GPR56 and GPR114 without affecting other aGPCRs like GPR110 or class A GPCRs. DHM acts by antagonizing both tethered-peptide and synthetic-peptide agonist-stimulated GPR56 activity, without altering the receptor's basal activity.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's activity as a GPR56 antagonist.

| Assay Type | Target | Parameter | Value | Cell Line | Reference |

| SRE-Luciferase Assay | GPR56 | IC50 | 20.9 µM | HEK293T | |

| [35S]GTPγS Binding Assay | GPR56-stimulated Gα13 | Inhibition | >75% at 50 µM | Cell-free | |

| [35S]GTPγS Binding Assay | GPR114-stimulated Gαs | Inhibition | Dramatic at 50 µM | Cell-free | |

| RhoA Activation Assay | P7-stimulated GPR56 | Inhibition | Clear blockage at 10 µM | HEK293T | |

| Cytotoxicity Assay (PicoGreen) | HEK293 Cells | Potency | Least potent of compounds tested; safe up to 10 µM | HEK293 |

Signaling Pathway and Experimental Workflow Diagrams

GPR56 Signaling Pathway and DHM Inhibition

The following diagram illustrates the GPR56 signaling cascade and the point of inhibition by this compound. GPR56, upon activation, couples to Gα13, leading to the activation of RhoA and subsequent downstream signaling, such as the activation of the Serum Response Element (SRE).

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers Publishing Partnerships | In vitro antiviral activity of abietane diterpenoids isolated from Torreya nucifera against rotavirus infection [frontierspartnerships.org]

- 3. This compound Is a Small-Molecule Selective Adhesion G Protein–Coupled Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Small-Molecule Selective Adhesion G Protein-Coupled Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: GTPγS Binding Assay for the Characterization of Dihydromunduletone

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. The activation of a GPCR by a ligand, such as a small molecule, triggers the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein, initiating downstream signaling cascades. The GTPγS binding assay is a widely used functional assay to measure this primary step in GPCR activation.[1][2] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation and accumulates, providing a direct measure of G protein activation.[1] This assay is instrumental in characterizing the pharmacological properties of compounds, distinguishing between agonists, antagonists, and inverse agonists.[1][3]

Dihydromunduletone (DHM), a rotenoid derivative, has been identified as a selective antagonist for a subset of adhesion GPCRs (aGPCRs), specifically GPR56 (ADGRG1) and GPR114 (ADGRG5). Unlike many GPCRs, aGPCRs are activated by a tethered agonist that is revealed after the dissociation of the extracellular domain. DHM has been shown to inhibit agonist-stimulated G protein activation without affecting the basal activity of the receptor, suggesting it acts as a neutral antagonist. This application note provides a detailed protocol for utilizing the GTPγS binding assay to characterize the inhibitory activity of this compound on adhesion GPCRs.

Data Presentation

The following table summarizes the quantitative data for this compound's activity in GTPγS binding assays as reported in the literature.

| Parameter | Receptor | Value | Description | Reference |

| IC₅₀ | GPR56 (ADGRG1) | 20.9 µM | Concentration of DHM causing 50% inhibition of agonist-stimulated G protein activation. | |

| Inhibition | GPR56 (ADGRG1) | >75% at 50 µM | Percentage of inhibition of the rate of GPR56 7TM-stimulated G13 GTPγS binding. | |

| Inhibition | GPR114 (ADGRG5) | "dramatically inhibited" at 50 µM | Qualitative description of the inhibition of GPR114 7TM-stimulated Gs activity. | |

| No Inhibition | GPR110 (ADGRF1) | Not observed at 50 µM | DHM failed to inhibit GPR110 stimulation of Gq GTPγS binding. | |

| No Inhibition | Class A GPCRs (M3 muscarinic, β2 adrenergic) | Not observed | DHM did not inhibit the activity of these class A GPCRs. |

Experimental Protocols

This section provides a detailed methodology for performing a [³⁵S]GTPγS binding assay to evaluate the antagonist activity of this compound on a target adhesion GPCR, such as GPR56.

Materials and Reagents

-

Membranes: Cell membranes prepared from Sf9 or HEK293 cells expressing the recombinant adhesion GPCR of interest (e.g., GPR56).

-

Purified G proteins: Purified G protein heterotrimers (e.g., Gα₁₃βγ) if using a reconstituted system.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog (specific activity ~1250 Ci/mmol).

-

GTPγS (unlabeled): For determining non-specific binding.

-

GDP: To facilitate the formation of the receptor-G protein complex.

-

This compound (DHM): Stock solution prepared in DMSO.

-

Agonist: A known agonist for the target receptor (e.g., a synthetic peptide mimicking the tethered agonist of GPR56).

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.

-

Scintillation Cocktail.

-

96-well Filter Plates (e.g., GF/C).

-

Cell Harvester.

-

Scintillation Counter.

Experimental Procedure

-

Membrane and Reagent Preparation:

-

Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-20 µg per well.

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1% to avoid non-specific effects.

-

Prepare a range of agonist concentrations to generate a concentration-response curve.

-

Prepare a stock solution of unlabeled GTPγS (10 µM) for determining non-specific binding.

-

-

Assay Setup (96-well plate format):

-

To each well, add the following in the specified order:

-

25 µL of Assay Buffer.

-

25 µL of varying concentrations of this compound (or vehicle for control wells).

-

25 µL of the agonist at a fixed concentration (typically EC₈₀) for antagonist testing, or varying concentrations for agonist testing. For basal activity, add assay buffer.

-

25 µL of cell membranes (5-20 µg of protein).

-

-

For non-specific binding wells, add 10 µM unlabeled GTPγS.

-

-

Pre-incubation:

-

Pre-incubate the plate at 30°C for 30-60 minutes to allow the compound and agonist to bind to the receptor.

-

-

Initiation of Reaction:

-

Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS to each well to a final concentration of 0.1-1 nM.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking. The optimal time and temperature may need to be determined empirically for the specific receptor-G protein system.

-

-

Termination and Filtration:

-

Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

-

-

Quantification:

-